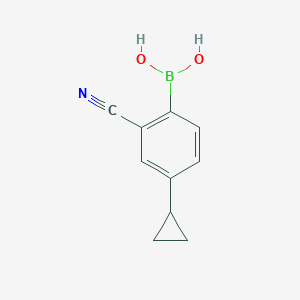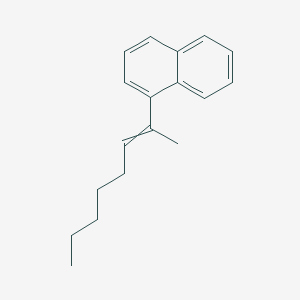
1-(Oct-2-EN-2-YL)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oct-2-EN-2-YL)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with an octenyl group. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oct-2-EN-2-YL)naphthalene typically involves the alkylation of naphthalene with an octenyl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{Naphthalene} + \text{Octenyl Halide} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Oct-2-EN-2-YL)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bond in the octenyl group, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.
Major Products:
Oxidation: Naphthoquinones and other oxygenated naphthalene derivatives.
Reduction: Saturated naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
1-(Oct-2-EN-2-YL)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Oct-2-EN-2-YL)naphthalene involves its interaction with molecular targets through its naphthalene ring and octenyl group. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
- 1-(1-Octen-2-yl)naphthalene
- 2-(Oct-1-en-1-yl)naphthalene
- 1-Phenyl-2-methyl-oct-1-ene
Comparison: 1-(Oct-2-EN-2-YL)naphthalene is unique due to its specific substitution pattern, which can influence its reactivity and interactions. Compared to other similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical reactivity.
Propriétés
Numéro CAS |
101720-91-6 |
|---|---|
Formule moléculaire |
C18H22 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
1-oct-2-en-2-ylnaphthalene |
InChI |
InChI=1S/C18H22/c1-3-4-5-6-10-15(2)17-14-9-12-16-11-7-8-13-18(16)17/h7-14H,3-6H2,1-2H3 |
Clé InChI |
BTYVIZZQOYWDND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C(C)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine](/img/structure/B14083711.png)
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
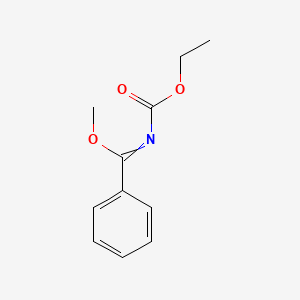
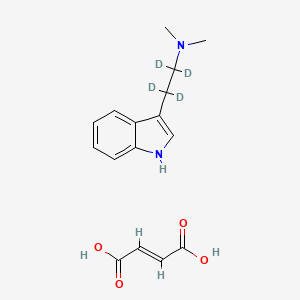

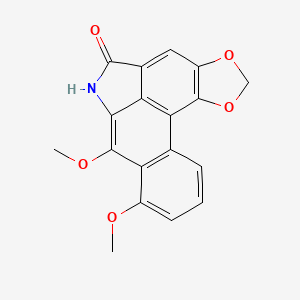
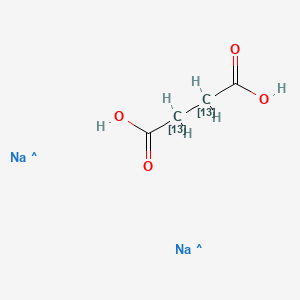
![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)
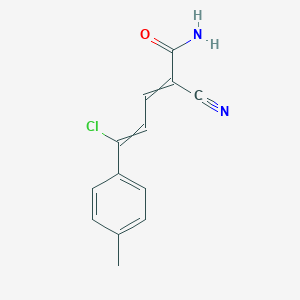
![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
